![molecular formula C16H16ClFO3 B2592749 {3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol CAS No. 690969-83-6](/img/structure/B2592749.png)

{3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

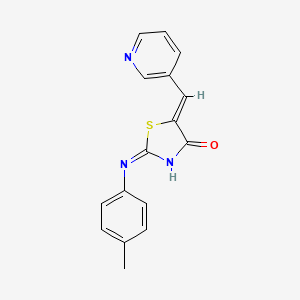

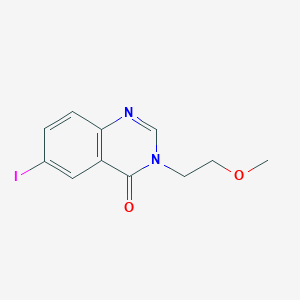

The molecular formula of “{3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol” is C16H16ClFO3 . It has an average mass of 310.748 Da and a monoisotopic mass of 310.077209 Da .Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 308.74 . It is stored at a temperature of 28°C .Aplicaciones Científicas De Investigación

Kinetic Study of SNAr Reactions

The study by Knipe, McGuinness, and Watts (1981) discusses the kinetics of nucleophilic aromatic substitution (SNAr) reactions, highlighting the reactivity of halogenated aromatics with methoxide ions in methanol. This research provides insight into the mechanisms that could be relevant to understanding how "{3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol" might react under similar conditions, given its halogen and ether functionalities (Knipe, McGuinness, & Watts, 1981).

Aryl-Alcohol Oxidase and Catalysis

Ferreira et al. (2015) examined the role of aromatic stacking interactions in the catalysis of aryl-alcohol oxidase (AAO), which is involved in lignin degradation. This enzyme's interaction with substrates containing π systems, similar to the aromatic components of "this compound", sheds light on potential biocatalytic applications or degradation pathways of complex organic molecules (Ferreira et al., 2015).

Carboxylation and Dehydroxylation of Phenolic Compounds

Bisaillon et al. (1993) explored the anaerobic carboxylation and dehydroxylation of phenolic compounds to their corresponding benzoic acids by a methanogenic consortium. This research could provide a basis for understanding how "this compound" might undergo similar transformations, especially considering its phenolic structure (Bisaillon, Lépine, Beaudet, & Sylvestre, 1993).

Stereoselective Synthesis and Microfluidic Applications

The stereoselective synthesis of ethyl 4-chloro-3-hydroxybutyrate in a microfluidic chip reactor, as described by Kluson et al. (2019), demonstrates the potential for utilizing microfluidic technology in the synthesis and manipulation of complex organic compounds. This could be relevant for the synthesis or analysis of "this compound" under controlled conditions (Kluson et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

[3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClFO3/c1-2-20-15-8-12(9-19)7-14(17)16(15)21-10-11-3-5-13(18)6-4-11/h3-8,19H,2,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQQNHZTIVYZSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)CO)Cl)OCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B2592669.png)

![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-7-yl]acetic acid](/img/structure/B2592670.png)

![9-Cyclohexyl-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2592673.png)

![Methyl 3-{[2-(2-chloro-4-nitrophenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B2592683.png)

![3-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2592686.png)

![8-[(2E)-2-benzylidenehydrazinyl]-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2592688.png)